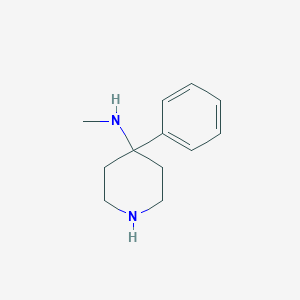![molecular formula C13H13NO3 B067608 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione CAS No. 181827-91-8](/img/structure/B67608.png)
1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione, also known as rosmarinic acid, is a natural polyphenolic compound found in various plants, including rosemary, basil, and sage. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. In
Wirkmechanismus
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. For example, 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemische Und Physiologische Effekte
Rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Rosmarinic acid has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Rosmarinic acid has several advantages for lab experiments, including its availability from natural sources, low toxicity, and stability. It can be easily synthesized or extracted from plant materials, making it a cost-effective option for research. However, 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid has some limitations, including its low solubility in water and its susceptibility to degradation under certain conditions. These limitations may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For research include investigating the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid, exploring its effects on different disease models, and developing novel formulations to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid.
Synthesemethoden
Rosmarinic acid can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid from plant materials using solvents, such as ethanol or methanol. Chemical synthesis involves the reaction of 3,4-dihydroxyphenyl lactic acid with acetyl chloride in the presence of a catalyst. Biotransformation involves the use of microorganisms, such as fungi or bacteria, to convert precursor compounds into 1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione acid.
Wissenschaftliche Forschungsanwendungen
Rosmarinic acid has been extensively studied for its potential therapeutic properties in various fields, including medicine, pharmacology, and food science. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Rosmarinic acid has been found to have antimicrobial effects against various bacteria, fungi, and viruses. Additionally, it has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
181827-91-8 |
|---|---|
Produktname |
1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione |
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)ethenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO3/c1-17-11-4-2-10(3-5-11)8-9-14-12(15)6-7-13(14)16/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
KRMYZQQKQXGAAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CN2C(=O)CCC2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CN2C(=O)CCC2=O |
Synonyme |
N-(2-(4-Methoxyphenyl)ethenyl)-pyrrolidin-2,5-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)
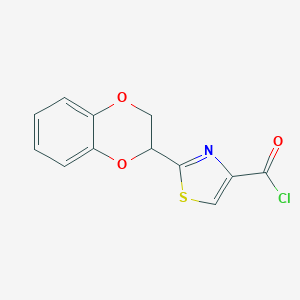

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)
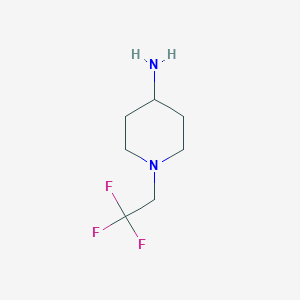

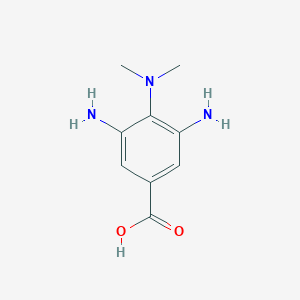


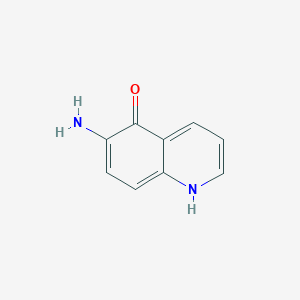
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
